molecular formula C22H25N3O6 B2385063 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882361-43-5

2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2385063
CAS No.: 882361-43-5
M. Wt: 427.457
InChI Key: TZCSTHGCGYZQTL-UHFFFAOYSA-N
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Description

2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the given compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

Compounds with the tmp group have shown notable anti-cancer effects by inhibiting the aforementioned targets . For instance, TMP-containing compounds can fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of tubulin can disrupt the microtubule dynamics , essential for cell division, thereby exerting anti-cancer effects . Similarly, inhibition of Hsp90 can disrupt the protein folding process and degrade oncogenic proteins, leading to cell death .

Result of Action

Tmp-containing compounds have demonstrated significant efficacy against various diseases, including cancer, by inhibiting cell division and inducing cell death . They have also shown promising anti-fungal, anti-bacterial, and anti-viral properties .

Properties

IUPAC Name

2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-12-8-15-19(22(26)25(12)6-7-27-2)18(14(11-23)21(24)31-15)13-9-16(28-3)20(30-5)17(10-13)29-4/h8-10,18H,6-7,24H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCSTHGCGYZQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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